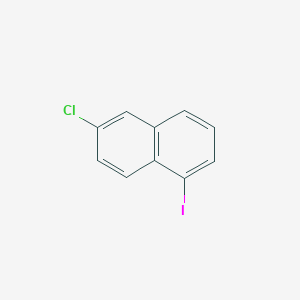
6-Chloro-1-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by iodine and chlorine, respectively
準備方法
合成経路と反応条件: 6-クロロ-1-ヨードナフタレンの合成は、通常、ハロゲン化反応によって行われます。一般的な方法の1つは、硝酸や過酸化水素などの酸化剤を用いて、6-クロロナフタレンをヨウ素化することです。この反応は通常、酢酸やクロロホルムなどの有機溶媒中で、制御された温度条件下で行われ、目的の位置での選択的なヨウ素化が保証されます。
工業生産方法: 6-クロロ-1-ヨードナフタレンの工業生産は、同様のハロゲン化技術を用いる場合がありますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、しばしば連続式反応器と再結晶やクロマトグラフィーなどの高度な精製方法を用いて、最終製品が得られます。
化学反応の分析
反応の種類: 6-クロロ-1-ヨードナフタレンは、次のようなさまざまな種類の化学反応を起こします。
置換反応: これは、ヨウ素原子が他の求核剤に置き換わる求核置換反応に関与することができます。
カップリング反応: これは、スチール反応などのパラジウム触媒クロスカップリング反応を起こし、他の芳香族化合物と炭素-炭素結合を形成することができます.
一般的な試薬と条件:
求核置換: 一般的な試薬には、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中のナトリウムメトキシドまたはカリウムtert-ブトキシドなどがあります。
カップリング反応: トリエチルアミンや炭酸カリウムなどの塩基の存在下、Pd(PPh3)4などのパラジウム触媒が一般的に使用されます。
主な生成物:
置換反応: 生成物は、使用する求核剤によって異なります。たとえば、求核剤がメトキシドの場合、6-クロロ-1-メトキシナフタレンとなります。
カップリング反応: 生成物には、使用するカップリング相手によって異なるさまざまなビアリール化合物があります。
科学的研究の応用
6-クロロ-1-ヨードナフタレンは、科学研究においていくつかの応用があります。
化学: これは、有機合成におけるビルディングブロックとして使用され、特にクロスカップリング反応によって複雑な芳香族化合物を形成するために使用されます。
生物学: これは、潜在的な医薬品を含む生物学的に活性な分子の合成に使用できます。
医学: その誘導体の研究は、治療効果を持つ新しい薬物の開発につながる可能性があります。
産業: これは、有機半導体や発光ダイオード(LED)などの先端材料の製造に使用されます。
作用機序
6-クロロ-1-ヨードナフタレンが化学反応において起こす作用機序は、炭素-ヨウ素結合の活性化に関与し、これがパラジウムなどの遷移金属触媒に酸化付加を起こすことができます。 このステップは、クロスカップリング反応において重要であり、活性化された錯体が他の基質と反応して新しい炭素-炭素結合を形成します . 関与する分子標的と経路は、特定の反応と他の反応物の性質によって異なります。
類似の化合物:
1-ヨードナフタレン: 同様の構造ですが、6位に塩素原子がありません。
6-ブロモ-1-ヨードナフタレン: 同様の構造ですが、塩素の代わりに臭素があります。
6-フルオロ-1-ヨードナフタレン: 同様の構造ですが、塩素の代わりにフッ素があります。
独自性: 6-クロロ-1-ヨードナフタレンは、塩素原子とヨウ素原子の両方が存在するため、独自です。これらの原子は、異なる反応パターンを提供します。塩素原子は、分子の電子特性に影響を与え、その類似体と比較して、特定の置換反応やカップリング反応でより反応性が高くなります。
類似化合物との比較
1-Iodonaphthalene: Similar structure but lacks the chlorine atom at position 6.
6-Bromo-1-iodonaphthalene: Similar structure with bromine instead of chlorine.
6-Fluoro-1-iodonaphthalene: Similar structure with fluorine instead of chlorine.
Uniqueness: 6-Chloro-1-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The chlorine atom can influence the electronic properties of the molecule, making it more reactive in certain substitution and coupling reactions compared to its analogs.
特性
分子式 |
C10H6ClI |
|---|---|
分子量 |
288.51 g/mol |
IUPAC名 |
6-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
InChIキー |
FHSSEUFOTRLKFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



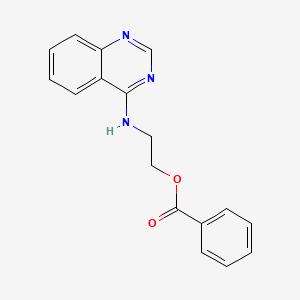
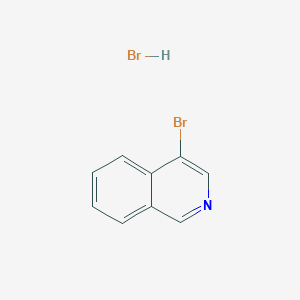
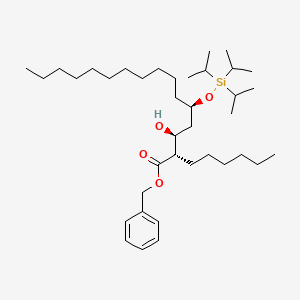
![3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one](/img/structure/B11836578.png)
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

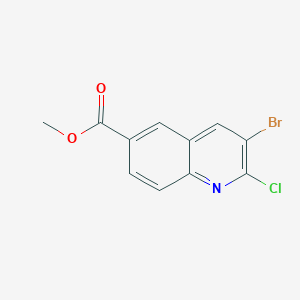
![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)
![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)

